molecular formula C19H20N4O B1523442 1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351827-83-2

1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1523442
M. Wt: 320.4 g/mol
InChI Key: RSOITTXJMIPBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide, commonly referred to as 4-AB-NEP-Imidazole-4-carboxamide, is an organic compound with a wide range of applications in the scientific research field. This compound is widely used in biochemical and physiological experiments due to its unique properties. It has been studied extensively in recent years and has been found to have numerous advantages as well as limitations.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

A series of nonpeptide angiotensin II receptor antagonists, prepared as N-(biphenylylmethyl)imidazoles, showed potent antihypertensive effects upon oral administration, highlighting the role of imidazole derivatives in the development of hypertension treatments (Carini et al., 1991).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

The synthesis and in vitro cytotoxic activity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells indicate the potential of imidazole-related compounds in cancer research (Hassan et al., 2014).

Glucose Analogue Inhibitors of Glycogen Phosphorylase

The preparation of 4(5)-aryl-2-(β-D-glucopyranosyl)-imidazoles, efficient glucose-derived inhibitors of glycogen phosphorylase, showcases the application of imidazole derivatives in diabetes and metabolic disease research (Szennyes et al., 2016).

Polyamides Containing Imidazole

Research on polyamides derived from imidazole derivatives, showing good thermal stability and solubility, points to applications in materials science, particularly in creating advanced polymers with specific physical properties (Bouck & Rasmussen, 1993).

Antimicrobial Activity

A study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates presents the antimicrobial activity of these compounds, highlighting the role of imidazole-related compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-ethylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-14-5-9-17(10-6-14)22-19(24)18-12-23(13-21-18)11-15-3-7-16(20)8-4-15/h3-10,12-13H,2,11,20H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOITTXJMIPBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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